molecular formula C7H8N2O2 B577667 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine CAS No. 1246088-52-7

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine

Cat. No.: B577667
CAS No.: 1246088-52-7
M. Wt: 152.153
InChI Key: JTNBYFVUXPHZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine is a versatile small molecule scaffold recognized for its utility in medicinal chemistry and neuroscience research. This fused bicyclic system is a key synthetic intermediate in the efficient synthesis of 2- and 3-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives, enabling the exploration of diverse chemical space for drug discovery . The core structure has demonstrated significant research value in the development of novel psychoactive agents. Specifically, functionalized derivatives of this scaffold have been designed to selectively target serotonin receptors . One prominent example is the compound JB-788, which was derived from this chemical class and characterized as a potent and selective 5-HT1A receptor agonist with a high binding affinity (Ki = 0.8 nM) . In vivo studies of such derivatives have shown promising pharmacological properties, including the ability to inhibit methamphetamine-induced locomotor hyperactivity, suggesting potential research applications in the areas of anxiolytic and antipsychotic drug development . This compound is provided for research purposes to further investigate these mechanisms and develop new chemical entities for studying the central nervous system.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNBYFVUXPHZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678384
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-52-7
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Smiles Rearrangement from Nitro-Oxirane Precursors

The Smiles rearrangement has been employed to construct the dioxino[2,3-b]pyridine scaffold. In this method, 2-nitro-3-oxiranylmethoxypyridine serves as the starting material. Under basic conditions (e.g., aqueous NaOH or KOH), the epoxide ring undergoes nucleophilic attack, initiating a cascade reaction that forms the dioxane ring via intramolecular cyclization . The nitro group at position 8 is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl) .

Key Reaction Conditions :

  • Temperature : 80–100°C for cyclization; room temperature for reduction.

  • Solvent : Ethanol/water mixture for cyclization; anhydrous THF for reduction.

  • Yield : 60–75% after purification by column chromatography .

This method’s efficiency depends on the electronic effects of substituents on the pyridine ring. Steric hindrance near the epoxide group can reduce cyclization rates, necessitating higher temperatures or prolonged reaction times .

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between 1,2,4-triazines and alkynes provides a versatile route to dihydrodioxinopyridines. Functionalized triazines bearing alkynyl side chains undergo intramolecular cycloaddition under microwave irradiation (150°C, 20 min), forming the bicyclic core . Post-functionalization at position 8 is achieved via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amine group .

Optimization Insights :

  • Microwave activation reduces reaction times from hours to minutes compared to conventional heating .

  • Electron-withdrawing groups on the triazine enhance cycloaddition rates by increasing dienophile reactivity .

Limitations :

  • Requires pre-functionalized triazines, increasing synthetic steps.

  • Cross-coupling reactions may necessitate protecting groups to prevent side reactions .

Condensation and Cyclization of Pyridine Derivatives

A two-step approach involves condensation of 3-aminopyridine derivatives with epoxides followed by acid-catalyzed cyclization. For example, 3-amino-2-hydroxypyridine reacts with ethylene oxide in the presence of BF₃·Et₂O, forming the dioxane ring via nucleophilic epoxide opening. The amine group is introduced either before cyclization (as in the starting material) or via post-synthetic modification (e.g., nitration followed by reduction).

Critical Parameters :

  • Catalyst : Lewis acids (BF₃, ZnCl₂) improve cyclization efficiency.

  • Solvent : Dichloromethane or toluene for optimal solubility.

Yield Data :

StepYield (%)Purity (%)
Epoxide Condensation8590
Cyclization7095

This method is scalable but requires careful control of stoichiometry to avoid polymerization of epoxides.

Reductive Amination of Keto Derivatives

A less conventional route involves reductive amination of 2,3-dihydro- dioxino[2,3-b]pyridin-8-one . The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine via imine formation and subsequent reduction .

Advantages :

  • Single-step transformation from readily available ketones.

  • Compatible with diverse reducing agents (e.g., NaBH₄, BH₃·THF) .

Challenges :

  • Over-reduction to secondary amines may occur without precise pH control.

  • Ketone precursors require separate synthesis, often via oxidation of alcohol intermediates .

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Complexity
Smiles RearrangementNitro-oxiraneCyclization60–75Moderate
IEDDA Reaction1,2,4-TriazinesMicrowave cycloaddition50–65High
Condensation3-AminopyridineAcid-catalyzed cycliz.70Low
Reductive Amination8-Keto derivativeBorohydride reduction45–60Moderate

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine (CAS: 1261365-47-2)

  • Key Differences: The amino group is at position 7 instead of 6.
  • Applications: Limited data on specific uses, but it serves as a precursor for other fused heterocycles .
Property 8-Amine (Target) 7-Amine Isomer
CAS Number 1246088-52-7 1261365-47-2
Reactivity Higher due to amino group at 8 Lower steric accessibility at 7
Synthetic Utility Cross-coupling reactions Unspecified in literature

Functional Group Variants

7-Chloro-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid (CAS: 1305325-09-0)

  • Key Differences: Substitution of the amino group with a carboxylic acid (-COOH) and chlorine at position 5.
  • Applications : Used as a synthetic intermediate, particularly in medicinal chemistry for introducing carboxylate moieties .

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde (CAS: 95849-26-6)

  • Key Differences : Aldehyde group at position 7 enables nucleophilic additions (e.g., forming oximes or hydrazones) .
Property 8-Amine (Target) 8-Carboxylic Acid Derivative 7-Carbaldehyde Derivative
Functional Group -NH₂ -COOH -CHO
Reactivity Boronic ester coupling Acid-base reactions Condensation reactions
Molecular Weight 152.15 215.59 165.15

Ring System Analogues

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (CAS: 128702-03-4)

  • Key Differences : Replaces the 1,4-dioxane ring with a 1,4-oxazine ring (one oxygen and one nitrogen atom).
Property Dioxino Derivative (Target) Oxazine Analogue
Ring System 1,4-Dioxane + pyridine 1,4-Oxazine + pyridine
Similarity Score N/A 0.94
Applications Pharmaceuticals, agrochemicals Unspecified, likely medicinal

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine (CAS Number: 1246088-52-7) is a heterocyclic compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • Molecular Weight : 152.15 g/mol
  • Appearance : White solid
  • Solubility : Soluble in various organic solvents such as alcohols, ethers, and ketones .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:

  • Case Study 1 : A series of substituted derivatives were tested for antiproliferative activity against human liver and colon cancer cell lines. Compounds demonstrated selective activity with low cytotoxicity towards non-tumor cells. The most active compounds showed IC50_{50} values significantly lower than those of standard chemotherapeutics like doxorubicin .
CompoundCancer TypeIC50_{50} (µM)Cytotoxicity
Compound 5eLiver Cancer0.15Low
Compound 10cColon Cancer0.07Low

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell survival and proliferation. The inhibition results in downstream effects on signaling pathways such as AKT degradation .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity beyond antitumor effects. This includes inhibition against Staphylococcus aureus and other Gram-positive bacteria .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the therapeutic potential of any compound:

  • Bioavailability : Initial assessments suggest moderate oral bioavailability for related compounds.
  • Toxicity : Studies indicate low toxicity profiles in vitro, making these compounds promising candidates for further development in drug formulations .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine, and how can purity be optimized?

Synthesis of this compound typically involves functionalization of the pyridine-dioxane fused ring system. A plausible route includes:

  • Step 1 : Starting with a dihydro-dioxino-pyridine precursor (e.g., 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol) and introducing an amine group via nucleophilic substitution or reductive amination .
  • Step 2 : Purification using column chromatography or preparative HPLC to isolate the amine derivative.
  • Purity Optimization : Employ recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) and validate purity via HPLC (>98% by area normalization) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the fused dioxane-pyridine ring and amine position (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₈N₂O₂) with <2 ppm mass error .
  • HPLC-PDA : Monitor purity using a C18 column with acetonitrile/water gradients (retention time ~8–10 min) .

Q. How can solubility challenges be addressed in experimental formulations?

  • Solvent Screening : Test DMSO for stock solutions (up to 50 mM) and dilute in saline or PBS for biological assays.
  • Surfactant-Assisted Dispersion : Use polysorbate-80 (0.1–1% v/v) to enhance aqueous solubility, as demonstrated in surfactant-based studies of related dioxino-pyridine derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound?

  • QSAR Modeling :
    • Descriptor Generation : Compute 1D–3D molecular descriptors (e.g., topological, electronic) using tools like PaDEL or MOE.
    • Model Validation : Apply Y-randomization and external test sets to avoid overfitting, ensuring R² > 0.8 and Q² > 0.7 .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina, prioritizing binding poses with ΔG < −7 kcal/mol .

Q. How can researchers evaluate the antimicrobial potential of this compound?

  • Assay Design :
    • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC ≤ 16 µg/mL indicating activity .
    • Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to assess bactericidal modes .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Derivative Synthesis : Modify the amine group (e.g., alkylation, acylation) or dioxane ring substituents (e.g., halogenation) .
  • Biological Profiling : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.